molecular formula C19H13BrClNO4S2 B5284283 methyl 2-[2-bromo-6-chloro-4-[(E)-(4-oxo-3-phenyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetate

methyl 2-[2-bromo-6-chloro-4-[(E)-(4-oxo-3-phenyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetate

Cat. No.: B5284283
M. Wt: 498.8 g/mol
InChI Key: YGBTYLMAZDISJY-OQLLNIDSSA-N
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Description

Methyl 2-[2-bromo-6-chloro-4-[(E)-(4-oxo-3-phenyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetate is a complex organic compound with a unique structure that includes bromine, chlorine, and sulfur atoms

Preparation Methods

The synthesis of methyl 2-[2-bromo-6-chloro-4-[(E)-(4-oxo-3-phenyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetate involves multiple steps. One common synthetic route includes the following steps:

    Formation of the thiazolidinone ring: This step involves the reaction of a phenyl-substituted thiazolidinone with appropriate reagents to form the core structure.

    Introduction of the bromo and chloro substituents: This step involves the halogenation of the aromatic ring using bromine and chlorine reagents under controlled conditions.

    Formation of the ester group: This step involves the esterification of the phenoxy group with methyl acetate under acidic or basic conditions.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

Methyl 2-[2-bromo-6-chloro-4-[(E)-(4-oxo-3-phenyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the carbonyl groups.

    Substitution: The halogen atoms (bromine and chlorine) can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 2-[2-bromo-6-chloro-4-[(E)-(4-oxo-3-phenyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and biological activities.

    Industry: It may be used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of methyl 2-[2-bromo-6-chloro-4-[(E)-(4-oxo-3-phenyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes and receptors involved in various biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Methyl 2-[2-bromo-6-chloro-4-[(E)-(4-oxo-3-phenyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetate can be compared with other similar compounds, such as:

    Methyl 2-[2-bromo-6-chloro-4-[(E)-(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetate: This compound has a similar structure but with different substituents on the thiazolidinone ring.

    Methyl 2-[2-bromo-6-chloro-4-[(E)-(4-oxo-3-phenyl-2-oxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetate: This compound differs in the oxidation state of the sulfur atom in the thiazolidinone ring.

The uniqueness of this compound lies in its specific combination of substituents and the resulting chemical and biological properties.

Properties

IUPAC Name

methyl 2-[2-bromo-6-chloro-4-[(E)-(4-oxo-3-phenyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13BrClNO4S2/c1-25-16(23)10-26-17-13(20)7-11(8-14(17)21)9-15-18(24)22(19(27)28-15)12-5-3-2-4-6-12/h2-9H,10H2,1H3/b15-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGBTYLMAZDISJY-OQLLNIDSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC1=C(C=C(C=C1Br)C=C2C(=O)N(C(=S)S2)C3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)COC1=C(C=C(C=C1Br)/C=C/2\C(=O)N(C(=S)S2)C3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13BrClNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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